molecular formula C21H28FN3O3 B2490616 1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-74-6

1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2490616
CAS RN: 897734-74-6
M. Wt: 389.471
InChI Key: JHYYFIJKWXHCDI-UHFFFAOYSA-N
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Description

The compound is a synthetic molecule that exhibits potential for various biochemical applications due to its unique structure, incorporating elements like fluorophenyl and piperazine. While specific research on this compound is limited, related research on analogs provides insight into its synthesis, molecular structure, chemical reactions, properties, and potential applications in fields such as medical imaging and neurotransmitter receptor analysis.

Synthesis Analysis

Synthesis of structurally similar compounds typically involves multi-step organic reactions, starting from base piperazine derivatives, and incorporating fluorophenyl groups through nucleophilic substitution reactions. For example, compounds with high affinity for 5-HT1A receptors have been synthesized by labeling their precursors through nitro substitution by the 18F^{18}F anion, showcasing the potential methods that could be applied to the synthesis of our compound of interest (García et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often includes a fluorophenyl group and a hydroxyethyl piperazine moiety, contributing to their biological activity and receptor affinity. X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly used for structural characterization, revealing how substitutions on the piperazine ring and the introduction of fluorophenyl groups affect molecular conformation and intermolecular interactions (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

The reactivity of such compounds involves interactions with neurotransmitter transporters or receptors, as seen in their use as PET ligands for imaging or therapeutic agents. The presence of fluorophenyl and hydroxyethyl groups influences their binding affinity and selectivity towards specific receptors, demonstrating the importance of these groups in modulating biological activity (Hsin et al., 2003).

Scientific Research Applications

Crystal Structure and Surface Analysis

  • The crystalline structure and Hirshfeld surface analysis of a related compound were investigated, providing insights into its molecular interactions and structural properties (Ullah & Stoeckli-Evans, 2021).

Potential Use in Neurology and Psychiatry

  • A study explored derivatives of this compound for their potential use in neurology and psychiatry, particularly as PET tracers for serotonin 5-HT1A receptors. This indicates its potential application in researching neuropsychiatric disorders (García et al., 2014).

Synthesis and Isomerization

  • Research on the synthesis of flunarizine, a drug related to this compound, provides insights into the chemical processes and isomerization relevant to the compound's synthesis (Shakhmaev et al., 2016).

Docking Studies

  • Docking studies were conducted on a similar compound, suggesting its importance in medicinal chemistry and potential as a therapeutic agent (Balaraju et al., 2019).

Development of Therapeutic Agents

  • Another research focused on developing long-acting ligands for the dopamine transporter, indicating its potential application in treating cocaine abuse (Hsin et al., 2002).

Antitumor Activity

  • A study explored the antitumor activity of novel Schiff bases containing this compound's structure, highlighting its potential in cancer research (Ding et al., 2016).

properties

IUPAC Name

1-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3/c1-3-25-15(2)14-18(27)19(21(25)28)20(16-4-6-17(22)7-5-16)24-10-8-23(9-11-24)12-13-26/h4-7,14,20,26-27H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYYFIJKWXHCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)F)N3CCN(CC3)CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

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